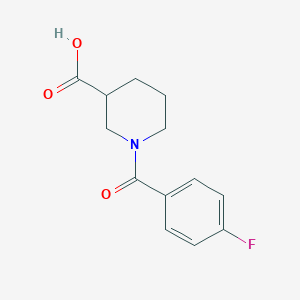

1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid

概要

説明

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₄FNO₃ and a molecular weight of 251.26 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is used in various research and industrial applications due to its unique chemical properties.

準備方法

The synthesis of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

化学反応の分析

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields.

科学的研究の応用

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

作用機序

The mechanism of action of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzoyl group plays a crucial role in binding to the target site, while the piperidine ring and carboxylic acid group contribute to the overall stability and solubility of the compound .

類似化合物との比較

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the fluorine atom and carboxylic acid group positioned differently on the benzoyl and piperidine rings, respectively.

1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid: This compound contains a bromine atom in addition to the fluorine atom, which can lead to different chemical reactivity and biological activity.

生物活性

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a carboxylic acid moiety. This unique structure enhances its interaction with biological macromolecules, influencing its pharmacological properties. The presence of the fluorine atom is particularly noteworthy as it can enhance lipophilicity, potentially improving the compound's bioavailability and receptor binding affinity.

The compound primarily interacts with specific enzymes and receptors, modulating their activity. The fluorobenzoyl group plays a crucial role in binding to target sites, while the piperidine ring contributes to the overall stability and solubility of the compound. This interaction profile suggests potential applications in drug design, particularly in targeting enzymes involved in various disease pathways .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The compound's ability to interact with cancer cell signaling pathways makes it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

The compound has also demonstrated potential neuropharmacological effects. Its structural similarity to known neuroleptics suggests that it may interact with serotoninergic and dopaminergic receptors. Preliminary studies indicate that it has notable affinity for 5-HT2A and D2 receptors, which are critical targets in the treatment of psychiatric disorders . This profile suggests that it could be developed as a new neuroleptic drug with reduced side effects compared to existing treatments.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and neuropharmacological activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory responses, potentially through inhibition of specific enzyme activities related to inflammation . This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity.

- Mechanistic Studies : To better understand how this compound interacts with specific molecular targets.

特性

IUPAC Name |

1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLHLMFNCSEIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。